molecular formula C9H9BrN2O2S B2706891 (5-bromofuran-2-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851863-62-2

(5-bromofuran-2-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2706891
CAS No.: 851863-62-2
M. Wt: 289.15
InChI Key: VKDRDGRSEBEYEN-UHFFFAOYSA-N
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Description

(5-bromofuran-2-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that features a brominated furan ring and a methylthio-substituted imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromofuran-2-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. One common method includes the bromination of furan to obtain 5-bromofuran, followed by the introduction of the imidazole ring through a series of condensation reactions. The methylthio group is then introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and the use of catalysts to accelerate the reaction rates. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-bromofuran-2-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted furan derivatives.

Scientific Research Applications

(5-bromofuran-2-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5-bromofuran-2-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The brominated furan ring and the methylthio-imidazole moiety can interact with enzymes or receptors, leading to changes in their activity. These interactions can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5-bromofuran-2-yl)(morpholino)methanone: Similar structure but with a morpholine ring instead of an imidazole ring.

    (5-bromofuran-2-yl)(3-(methylthio)pyrrolidin-1-yl)methanone: Contains a pyrrolidine ring instead of an imidazole ring.

Uniqueness

(5-bromofuran-2-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to the presence of both a brominated furan ring and a methylthio-substituted imidazole ring. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for research and development.

Properties

IUPAC Name

(5-bromofuran-2-yl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2S/c1-15-9-11-4-5-12(9)8(13)6-2-3-7(10)14-6/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDRDGRSEBEYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1C(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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